5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyrazole ring
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-21(2)8-3-7-18-17(22)15-11-14(19-20-15)12-4-5-16-13(10-12)6-9-23-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,22)(H,19,20) |
InChI Key |
VRMBWVYBZSKAGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via an intramolecular Friedel-Crafts reaction, which involves the cyclization of a phenol derivative with an aldehyde or ketone under acidic conditions.
Formation of Pyrazole Ring: The pyrazole ring is typically formed by the condensation of hydrazine with a 1,3-diketone or β-keto ester under basic conditions.
Introduction of Dimethylamino Propyl Group: The final step involves the alkylation of the pyrazole ring with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives under hydrogenation conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of the dimethylamino propyl group.
5-(2,3-dihydro-1-benzofuran-5-yl)-N-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of the dimethylamino propyl group.
Uniqueness
The presence of the dimethylamino propyl group in 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide imparts unique properties such as increased solubility, enhanced bioavailability, and specific interactions with biological targets .
Biological Activity
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide, a compound featuring a pyrazole core, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The compound features a pyrazole ring linked to a 2,3-dihydro-1-benzofuran moiety and a dimethylaminopropyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₄ |
| Molecular Weight | 344.4 g/mol |
| Chemical Structure | Structure |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR pathways. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various models. For instance, it demonstrated efficacy comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models. The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. In vitro tests showed effectiveness against E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent . The structure-activity relationship indicates that modifications to the benzofuran moiety can enhance antibacterial potency.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of pyrazole derivatives similar to the compound :
- Study on Antitumor Activity : A novel series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that modifications at the N-substituent significantly enhanced cytotoxicity .
- Anti-inflammatory Evaluation : In a controlled study, the compound was administered in animal models of inflammation, resulting in reduced swelling and pain compared to control groups .
- Antimicrobial Testing : A comparative study assessed various pyrazole derivatives against standard antibiotics. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies suggest that both the dimethylamino group and the benzofuran moiety are crucial for the biological activity of the compound. Variations in these groups can lead to significant changes in potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group | Enhances solubility and activity |
| Benzofuran Moiety | Critical for antitumor properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
